Pent-3-enal
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Overview
Description
Pent-3-enal, also known as 3-pentenal, is an organic compound with the molecular formula C5H8O. It is an unsaturated aldehyde with a double bond located at the third carbon atom. This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-3-enal can be synthesized through several methods. One common method involves the hydroformylation of 1,3-butadiene. This process uses a rhodium catalyst to add a formyl group to the diene, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation process mentioned above. This method is favored due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Pent-3-enal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pent-3-enoic acid.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with a nickel catalyst (H2/Ni) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Pent-3-enoic acid.
Reduction: Pentan-1-ol and pent-3-en-1-ol.
Scientific Research Applications
Pent-3-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: this compound is used in the study of biological pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of pent-3-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in many biological processes. The double bond in its structure also allows it to participate in addition reactions, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Trans-3-pentenal: Another isomer of pent-3-enal with the same molecular formula but different spatial arrangement.
(E)-3-penten-1-one: A compound with a similar structure but with a ketone group instead of an aldehyde group.
Uniqueness
This compound is unique due to its specific double bond position and aldehyde group, which confer distinct reactivity and applications compared to its isomers and similar compounds .
Properties
CAS No. |
5604-55-7 |
---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
(E)-pent-3-enal |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h2-3,5H,4H2,1H3/b3-2+ |
InChI Key |
WUCQRXWCJPCWTQ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC=O |
Canonical SMILES |
CC=CCC=O |
Origin of Product |
United States |
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